Pyridine-3,5-diamine dihydrobromide
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Overview
Description
Pyridine-3,5-diamine dihydrobromide is a chemical compound with the molecular formula C5H9Br2N3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Mechanism of Action
Target of Action
Pyridine-3,5-diamine dihydrobromide, a derivative of pyrimidines, is known to exhibit a range of pharmacological effects . The primary targets of this compound are vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response.
Mode of Action
The compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the production of these inflammatory mediators, thereby reducing inflammation.
Pharmacokinetics
Similar compounds are known to have good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability and therapeutic effects. More research is needed to fully understand these properties.
Biochemical Analysis
Biochemical Properties
Pyridines are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the pyridine molecule .
Cellular Effects
Pyridine molecules have been widely used to improve the performances of perovskite solar cells . They affect the defects passivation of perovskite solar cell .
Molecular Mechanism
Pyridine molecules are known to interact with various biomolecules at the molecular level . These interactions can lead to changes in gene expression, enzyme activation or inhibition, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
It has been observed that pyridine-based molecules display the least structural fluctuation when adsorbed on the perovskite surface, enlarges the bandgap suppressing electron–hole recombination, and exhibits remarkable shielding effects against moisture .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of Pyridine-3,5-diamine dihydrobromide in animal models. It is known that pyridines possess outstanding therapeutic effects and play eminent roles in medicinal, synthetic, and bio-organic chemistry .
Metabolic Pathways
Pyrimidine metabolism, which is conserved in all living organisms and is necessary to maintain cellular fundamental function, is closely related to cancer progression .
Transport and Distribution
Pyridine molecules are known to be miscible in water , which could potentially influence their transport and distribution within cells and tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-3,5-diamine dihydrobromide can be synthesized through several methods. One common approach involves the reaction of pyridine-3,5-diamine with hydrobromic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the dihydrobromide salt.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Pyridine-3,5-diamine dihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into other reduced forms.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3,5-diamine N-oxide, while reduction could produce a more hydrogenated form of the compound.
Scientific Research Applications
Pyridine-3,5-diamine dihydrobromide has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules and is used in various organic reactions.
Biology: This compound is used in the study of biological systems and can act as a ligand in biochemical assays.
Medicine: this compound is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Pyridine-3,5-diamine dihydrobromide can be compared with other similar compounds, such as:
Pyridine-2,4-diamine: Another derivative of pyridine with different substitution patterns and properties.
Pyridine-3,5-dicarboxylic acid: A compound with carboxyl groups instead of amine groups, leading to different chemical behavior.
Pyridine-4-amine: A simpler derivative with only one amine group, used in different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
pyridine-3,5-diamine;dihydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.2BrH/c6-4-1-5(7)3-8-2-4;;/h1-3H,6-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSXQWNMMPOGGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1N)N.Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267418-89-3 |
Source
|
Record name | pyridine-3,5-diamine dihydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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